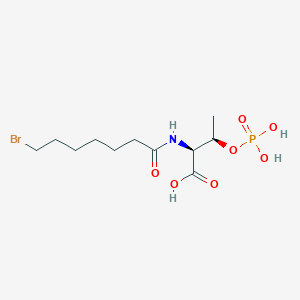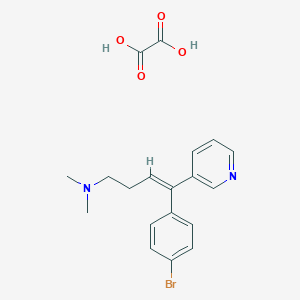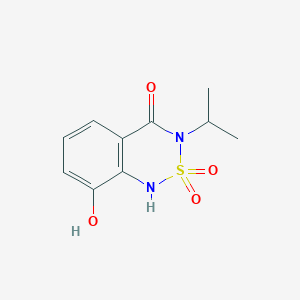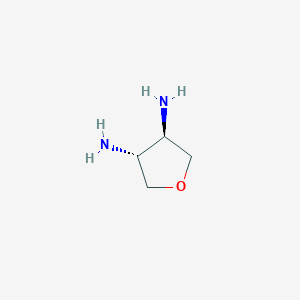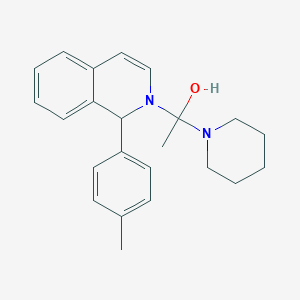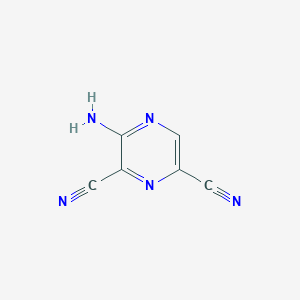![molecular formula C13H16N2 B044680 8-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole CAS No. 117644-51-6](/img/structure/B44680.png)
8-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole is a chemical compound that has been studied extensively due to its potential applications in various fields of science. The compound is a heterocyclic molecule that contains a benzimidazole ring fused to an azepine ring. It has been found to have several biochemical and physiological effects, making it a promising candidate for research in the fields of pharmacology, neuroscience, and medicinal chemistry.
Mécanisme D'action
The exact mechanism of action of 8-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole is not fully understood. However, it has been found to interact with several molecular targets, including GABA receptors, dopamine receptors, and serotonin receptors. It has also been found to have antioxidant properties, which may contribute to its potential therapeutic effects.
Effets Biochimiques Et Physiologiques
Several biochemical and physiological effects of 8-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole have been reported. It has been found to have anti-inflammatory properties, which may be due to its ability to inhibit the production of pro-inflammatory cytokines. It has also been found to have neuroprotective effects, which may be due to its ability to modulate neurotransmitter systems in the brain. Additionally, it has been found to have antioxidant properties, which may help to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 8-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole in lab experiments is its potential as a starting material for the synthesis of other compounds with potential medicinal properties. Additionally, its ability to interact with multiple molecular targets makes it a promising candidate for drug development. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to optimize its potential therapeutic effects.
Orientations Futures
There are several future directions for research on 8-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole. One direction is to further investigate its potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. Another direction is to explore its potential as an anti-inflammatory agent for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further research could be conducted to optimize its potential therapeutic effects by elucidating its exact mechanism of action and developing more potent derivatives.
Méthodes De Synthèse
The synthesis of 8-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole involves the condensation of o-phenylenediamine with 2-methylcyclohexanone in the presence of acetic acid and polyphosphoric acid. The resulting product is then treated with hydrochloric acid to yield the final compound. This synthesis method has been optimized to produce high yields of the compound with high purity.
Applications De Recherche Scientifique
The compound has been studied extensively for its potential applications in various fields of science. In pharmacology, it has been found to have potential as an anti-inflammatory agent, as well as a potential treatment for certain types of cancer. In neuroscience, it has been studied for its potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. In medicinal chemistry, it has been used as a starting material for the synthesis of other compounds with potential medicinal properties.
Propriétés
Numéro CAS |
117644-51-6 |
|---|---|
Nom du produit |
8-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole |
Formule moléculaire |
C13H16N2 |
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
8-methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole |
InChI |
InChI=1S/C13H16N2/c1-10-6-7-13-14-11-4-2-3-5-12(11)15(13)9-8-10/h2-5,10H,6-9H2,1H3 |
Clé InChI |
PATOYCNKEISFLE-UHFFFAOYSA-N |
SMILES |
CC1CCC2=NC3=CC=CC=C3N2CC1 |
SMILES canonique |
CC1CCC2=NC3=CC=CC=C3N2CC1 |
Synonymes |
6H-Azepino[1,2-a]benzimidazole,7,8,9,10-tetrahydro-8-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



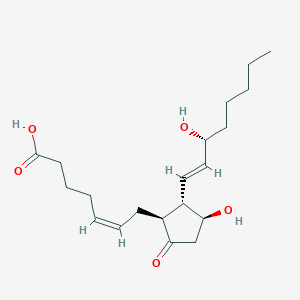
![1-[2-(oxan-2-yloxy)ethyl]-2H-tetrazole-5-thione](/img/structure/B44598.png)
